3-Propoxynaphthalene-2-carboxylic acid
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Overview
Description
3-Propoxynaphthalene-2-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids It features a naphthalene ring system substituted with a propoxy group at the third position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxynaphthalene-2-carboxylic acid can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of naphthalene with a propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then subjected to hydrolysis to yield the carboxylic acid.
Grignard Reaction: Another approach involves the reaction of a Grignard reagent (propyl magnesium bromide) with a naphthalene derivative, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Propoxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .
Scientific Research Applications
3-Propoxynaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Propoxynaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The naphthalene ring system provides a rigid and planar structure, facilitating π-π interactions with aromatic residues in biological targets .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: Lacks the propoxy group, resulting in different chemical and physical properties.
3-Methoxynaphthalene-2-carboxylic acid: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.
2-Propoxynaphthalene-1-carboxylic acid: The position of the carboxylic acid group is different, affecting the compound’s overall behavior.
Uniqueness
3-Propoxynaphthalene-2-carboxylic acid is unique due to the presence of both a propoxy group and a carboxylic acid group on the naphthalene ring.
Properties
CAS No. |
89574-74-3 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-propoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O3/c1-2-7-17-13-9-11-6-4-3-5-10(11)8-12(13)14(15)16/h3-6,8-9H,2,7H2,1H3,(H,15,16) |
InChI Key |
IDZCHSCKSJDRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=CC=CC=C2C=C1C(=O)O |
Origin of Product |
United States |
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